2,3-Dichloro-3-phenylpropanoic acid
Description
Historical Overview of Halogenated Phenylpropanoic Acids in Organic Chemistry Research
The study of phenylpropanoic acids and their derivatives is a significant subfield of organic chemistry. The parent compound, 3-phenylpropanoic acid, also known as hydrocinnamic acid, is a naturally occurring substance found in various plants and is a metabolite in organisms like Escherichia coli. nih.govnih.gov It serves as a foundational structure for a wide array of derivatives. nih.gov
The introduction of halogen atoms onto organic molecules is a fundamental strategy in synthetic chemistry to modulate a compound's physical, chemical, and biological properties. Halogenation can alter reactivity, acidity, and lipophilicity, making it a key tool for developing new materials and chemical entities. Consequently, research into halogenated versions of common organic scaffolds like phenylpropanoic acid has been a logical progression. These halogenated derivatives serve as versatile intermediates and building blocks in the synthesis of more complex molecules. iitm.ac.in The development of methods to create such compounds has been driven by the need for novel structures for various applications, including the synthesis of pharmaceuticals and agrochemicals. iitm.ac.in
Structural Characteristics and Fundamental Research Interest
2,3-Dichloro-3-phenylpropanoic acid is a halogenated aromatic carboxylic acid. Its structure consists of a three-carbon propanoic acid chain attached to a phenyl group at the third carbon. Two chlorine atoms are substituted on this chain, at positions 2 and 3. The presence of the carboxylic acid group, the aromatic phenyl ring, and the vicinal chlorine atoms creates a molecule with multiple reactive sites and stereochemical complexity.
The fundamental research interest in this compound stems from its identity as a halogenated carboxylic acid. Such compounds are often investigated as precursors in synthetic pathways. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification, amidation, or reduction. The specific arrangement of two chlorine atoms on the carbons adjacent to the phenyl group and the carboxyl group makes it a subject for studies in reaction mechanisms and stereoselective synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 35115-76-5 |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.07 g/mol |
| Appearance | Colourless leaflets |
| Melting Point | 162-164 °C (with slight decomposition) |
Data sourced from references prepchem.comsigmaaldrich.comchembk.com
Evolution of Synthetic Strategies for Dihalogenated Propanoic Acids
The synthesis of dihalogenated propanoic acids has evolved from classical methods to more advanced and selective strategies.
A traditional and direct method for preparing this compound involves the chlorination of cinnamic acid. prepchem.com In this process, finely ground cinnamic acid is suspended in a solvent like carbon disulfide, and a stream of dry chlorine gas is introduced. prepchem.com The reaction, which is facilitated by ultraviolet light, proceeds until the desired weight increase from the addition of chlorine is achieved. prepchem.com The final product is then isolated by filtration and recrystallization, reportedly achieving a high yield of 90%. prepchem.com
Table 2: Synthesis of this compound from Cinnamic Acid
| Reactant | Reagent | Conditions | Product | Yield |
|---|
Data sourced from reference prepchem.com
Over the years, the field of organic synthesis has seen the development of more sophisticated halogenating agents and reaction protocols. The drive has been towards greater control over regio- and stereoselectivity, especially for complex molecules. iitm.ac.in For instance, research into halonium-induced polyene cyclizations led to the development of novel brominating reagents like bromodiethylsulfonium bromopentachloroantimonate (BDSB) for the synthesis of halogenated natural products. columbia.edu
More recently, photoredox catalysis has emerged as a powerful tool for activating α-halo carboxylic acids for divergent functionalization of alkenes. rsc.org This modern approach allows for the synthesis of various halogen-substituted lactones and lactams from simple olefin feedstocks. rsc.org Such methods represent a significant advancement, offering an operationally simple way to access structurally diverse molecules bearing one or two halogen atoms at the alpha-position, which can then be used in further synthetic transformations. rsc.org These strategies highlight the ongoing evolution from bulk chlorination techniques to highly controlled, catalytic methods for producing halogenated compounds.
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Alternate Name(s) | Molecular Formula |
|---|---|---|
| This compound | C₉H₈Cl₂O₂ | |
| 3-Phenylpropanoic acid | Hydrocinnamic acid, Benzenepropanoic acid | C₉H₁₀O₂ |
| Cinnamic acid | C₉H₈O₂ | |
| Carbon disulfide | CS₂ | |
| Chlorine | Cl₂ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
35115-76-5 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2,3-dichloro-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8Cl2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13) |
InChI Key |
AUOKIBFNYTZTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Conditions for 2,3 Dichloro 3 Phenylpropanoic Acid
Direct Halogenation Approaches for the Propanoic Acid Backbone
Direct halogenation stands as the most straightforward method for introducing two chlorine atoms onto the propanoic acid backbone. This approach typically involves the reaction of an unsaturated precursor with a chlorinating agent.
The addition of chlorine to trans-cinnamic acid is a common method for preparing 2,3-dichloro-3-phenylpropanoic acid. rsc.org This reaction involves the electrophilic addition of chlorine to the alkene functional group of cinnamic acid. chemguide.co.ukmasterorganicchemistry.com
The use of stoichiometric amounts of elemental chlorine (Cl₂) is a well-documented method for the dichlorination of cinnamic acid. In a typical procedure, finely ground cinnamic acid is suspended in a suitable solvent, and a stream of dry chlorine gas is introduced. prepchem.com The reaction proceeds until the required weight increase, corresponding to the addition of two chlorine atoms, is achieved. prepchem.com This direct addition of chlorine results in the formation of the vicinal dihalide. libretexts.org The reaction with chlorine is generally faster than with bromine. chemguide.co.uk
A detailed example of this stoichiometric approach is the preparation where 10 grams of cinnamic acid are suspended in 80 grams of carbon disulfide. prepchem.com Dry chlorine gas is passed through the mixture until an increase in weight of 5 grams has occurred, leading to a 90% theoretical yield of this compound. prepchem.com The product can then be purified by recrystallization from aqueous alcohol. prepchem.com
Table 1: Stoichiometric Chlorination of Cinnamic Acid
| Reactant | Reagent | Solvent | Activation | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|
| Cinnamic Acid | Gaseous Chlorine (Cl₂) | Carbon Disulfide | Sunlight / UV Rays | 90% | 162-164 | prepchem.com |
While direct chlorination with stoichiometric reagents is effective, catalytic systems offer pathways for improved selectivity and milder reaction conditions. Various catalysts have been developed for the dichlorination of alkenes, which are applicable to cinnamic acid. For instance, a catalytic system using diphenyl diselenide (PhSeSePh) as a pre-catalyst, benzyltriethylammonium chloride as the chloride source, and an N-fluoropyridinium salt as the oxidant has been shown to achieve syn-dichlorination of alkenes with high stereocontrol. nih.gov
Other catalytic approaches include the use of hypervalent iodine as a catalyst with alkali metal chlorides as the chlorine source, which offers high regioselectivity. google.com Manganese-based catalysts, often employed in electrochemical reactions, can also facilitate chloroalkylation of alkenes. acs.org The choice of catalyst is crucial as it can influence the stereochemical outcome of the reaction, potentially leading to either syn- or anti-addition products. nih.govacs.org For example, the gas-solid phase dichlorination of an alkene flanked by aromatic rings was found to be non-stereospecific, likely proceeding through a resonance-stabilized carbocation intermediate rather than a cyclic chloronium ion. acs.org
The choice of solvent significantly impacts the chlorination of cinnamic acid. Inert solvents such as carbon disulfide, carbon tetrachloride, and dichloromethane (B109758) are commonly used to dissolve the reactants without participating in the reaction. masterorganicchemistry.comprepchem.comleah4sci.com The reaction of chlorine with trans-cinnamic acid has been studied in acetic acid, which can also act as the solvent. rsc.org
The use of an inert solvent is critical to prevent the formation of undesired byproducts. leah4sci.com For instance, if water is used as the solvent during the halogenation of an alkene, a halohydrin is formed as the major product instead of the dihalide. libretexts.org In the case of bromination of trans-cinnamic acid, glacial acetic acid is used as a solvent to dissolve the starting material. blogspot.comcsub.edu Similarly, dichloromethane has been used as an inert solvent for the bromination of cinnamic acid, allowing for a more controllable reaction. reddit.comrsc.org The selectivity of photochlorination can be controlled by the interaction of the chlorine radical with the solvent, with increased selectivity observed in aromatic solvents like benzene (B151609). wikipedia.org
Activation by light is a key factor in some chlorination procedures for this compound. The preparation of this compound from cinnamic acid and chlorine gas specifically requires the presence of direct sunlight or another source of ultraviolet rays. prepchem.com Photochlorination proceeds via a free-radical chain reaction, which is initiated by the homolytic cleavage of the chlorine molecule into chlorine radicals upon exposure to UV light. wikipedia.orgdocbrown.info
This photochemical approach can also be applied to other carboxylic acids. For example, a sustainable photo-mediated decarboxylative chlorination method has been developed for synthesizing various chlorinated compounds from their corresponding carboxylic acids. nih.gov Another method involves the α-chlorination of carboxylic acids using trichloroisocyanuric acid, which is initiated by heating after the formation of a small amount of the acid chloride. lookchem.com
Chlorination of Cinnamic Acid Derivatives
Alternative Synthetic Routes and Precursors
While the direct chlorination of cinnamic acid is the most prominent synthetic route, other precursors and methods could theoretically be employed. Phenylpropanoic acid, which can be prepared by the hydrogenation of cinnamic acid, serves as a saturated backbone. wikipedia.org However, introducing chlorine atoms onto this saturated molecule would require different, likely more aggressive, reaction conditions, such as free-radical substitution.
An alternative strategy involves the use of different precursors that can be converted to the desired product. For instance, chloroperoxidase from Caldariomyces fumago can catalyze the halogenation of trans-cinnamic acid in the presence of hydrogen peroxide and chloride ions, leading to various halogenated products. nih.gov Another potential, though less direct, route could involve the synthesis of cinnamoyl chloride from cinnamic acid and thionyl chloride, followed by subsequent chlorination and hydrolysis steps. oc-praktikum.de
Functional Group Interconversions from Related Phenylpropanoic Acid Derivatives
The most direct and widely applicable method for synthesizing this compound is through the functional group interconversion of a more readily available precursor, specifically the dichlorination of the carbon-carbon double bond in trans-cinnamic acid. ub.eduimperial.ac.ukyoutube.comsolubilityofthings.com This transformation falls under the category of electrophilic addition reactions.
A documented procedure involves suspending finely ground cinnamic acid in carbon disulfide and passing a stream of dry chlorine gas through the mixture. prepchem.com This reaction is facilitated by ultraviolet light and proceeds until the appropriate weight gain, corresponding to the addition of two chlorine atoms, is achieved. The product precipitates from the solution and can be purified by recrystallization from aqueous alcohol, affording this compound in high yield. prepchem.com
The reaction mechanism involves the electrophilic attack of chlorine on the double bond of cinnamic acid, forming a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion in an anti-addition fashion, leading to the vicinal dichloride. The use of different solvents and reaction conditions can influence the reaction rate and product distribution. For instance, the chlorination of trans-cinnamic acid in acetic acid has been studied, revealing a complex mechanism that can involve both the direct addition of molecular chlorine and reactions with the solvent. rsc.orgrsc.org
| Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cl₂ (gas) | Carbon Disulfide (CS₂) | UV light, shaking | 90% | prepchem.com |
| Cl₂ | Acetic Acid | - | - | rsc.org |
Routes Involving Carbon-Carbon Bond Formation
While functional group interconversion is the most direct approach, constructing this compound through carbon-carbon bond formation presents a more complex, multi-step challenge. Such strategies are fundamental in organic synthesis for building molecular backbones. youtube.comusherbrooke.coop
One hypothetical route could involve a Claisen-Schmidt condensation (an aldol (B89426) condensation variant) between benzaldehyde (B42025) and a chlorinated acetic acid derivative. rsc.org For instance, reacting benzaldehyde with dichloroacetic acid under basic conditions could potentially form the carbon skeleton, although controlling subsequent reactions would be critical.
Another speculative approach could utilize carbene chemistry. The reaction of a dichlorocarbene, generated from chloroform (B151607) and a strong base, with an appropriate alkene could form a dichlorocyclopropane ring. youtube.com Subsequent ring-opening and oxidation could theoretically lead to the desired acid, though this would be a non-trivial synthetic sequence requiring significant methodological development.
Biocatalytic methods are also emerging as powerful tools for carbon-carbon bond formation with high stereoselectivity. libretexts.org For example, enzymes like threonine aldolases can catalyze the reaction between glycine (B1666218) and substituted benzaldehydes to create α-amino-β-hydroxy acids. libretexts.org While not directly applicable to dichlorination, this highlights the potential for developing future enzymatic pathways for complex bond constructions.
Considerations for Scalable Synthesis
Scaling up the synthesis of this compound requires careful optimization of reaction parameters to ensure safety, efficiency, and purity.
Optimization of Yields and Purity Profiles
For the dichlorination of cinnamic acid, key parameters for optimization include reagent concentration, reaction temperature, and purification methods. The handling of gaseous chlorine requires specialized equipment and safety protocols. The exothermicity of the chlorination reaction must be managed to prevent side reactions and ensure consistent product quality.
Purification by recrystallization, as mentioned in the literature, is a standard method for obtaining high-purity solid products. prepchem.com Optimizing the solvent system for recrystallization is crucial for maximizing recovery of the desired product while effectively removing unreacted starting materials and byproducts, such as monochlorinated or over-chlorinated species.
Continuous Flow Reactor Applications in Preparation Methodologies
Continuous flow chemistry offers significant advantages for scalable synthesis, particularly for reactions involving hazardous reagents like chlorine gas. youtube.comyoutube.com A flow reactor system would allow for precise control over reaction stoichiometry, temperature, and residence time, leading to improved safety and reproducibility.
In a potential flow process for this synthesis, a solution of cinnamic acid and a stream of chlorine gas could be mixed in a microreactor or a packed-bed reactor. youtube.com The high surface-area-to-volume ratio in such reactors enhances heat and mass transfer, allowing for better control of the reaction exotherm and efficient mixing of gas and liquid phases. youtube.comyoutube.com This can lead to higher yields, improved purity, and a significantly safer operational window compared to batch processing. Recent advancements in electrocatalytic dichlorination of alkenes using non-gaseous chlorine sources in flow systems also present a promising and sustainable alternative. acs.orgnih.gov
Asymmetric and Stereoselective Synthesis Strategies
The structure of this compound contains two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the stereochemical outcome is a critical aspect of modern organic synthesis, often accomplished using chiral auxiliaries or asymmetric catalysis. chembites.orgnih.govrsc.org
Chiral Auxiliary Approaches to Induce Stereoselectivity
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.comtcichemicals.com After the desired transformation, the auxiliary is removed and can often be recovered.
For the synthesis of a specific stereoisomer of this compound, one could employ a chiral auxiliary-based strategy. This would typically involve the following steps:
Attachment: Cinnamic acid is first converted to an activated form, such as an acyl chloride, and then reacted with a chiral alcohol or amine to form a chiral ester or amide. oc-praktikum.deoc-praktikum.de Evans oxazolidinones are a well-known class of auxiliaries widely used for this purpose. wikipedia.orgresearchgate.net
Diastereoselective Reaction: The dichlorination reaction is then performed on this new molecule. The bulky chiral auxiliary blocks one face of the carbon-carbon double bond, forcing the incoming chlorine to add from the less sterically hindered face. This results in the formation of one diastereomer in preference to the other.
Removal: The chiral auxiliary is cleaved from the dichlorinated product, typically through hydrolysis, to yield the enantiomerically enriched this compound. orgsyn.org
| Step | Description | Key Reagents/Auxiliaries |
|---|---|---|
| 1 | Auxiliary Attachment | Cinnamic acid, Thionyl chloride, Chiral Auxiliary (e.g., Evans oxazolidinone) |
| 2 | Diastereoselective Dichlorination | Substrate-Auxiliary Adduct, Chlorinating Agent (e.g., Cl₂) |
| 3 | Auxiliary Cleavage | Dichlorinated Adduct, Reagents for Hydrolysis (e.g., LiOH, H₂O₂) |
While specific examples of this sequence for this compound are not prominent in the literature, the principles are well-established for a wide range of transformations, including alkylations and aldol reactions, and are directly applicable to the challenge of stereoselective dichlorination. wikipedia.orgresearchgate.net
Diastereoselective Synthesis for Specific Isomer Generation
The addition of chlorine to the double bond of cinnamic acid creates two adjacent stereocenters, leading to the possibility of two diastereomeric pairs of enantiomers: erythro and threo. The stereochemical outcome of the reaction is highly dependent on the reaction mechanism, which can be influenced by the choice of solvent and catalyst.
The reaction of chlorine with trans-cinnamic acid in a non-polar solvent under UV irradiation is suggested to proceed via a radical mechanism. nih.gov However, in polar solvents like acetic acid, the reaction typically proceeds through an ionic mechanism involving a cyclic chloronium ion intermediate. researchgate.netrsc.org The subsequent nucleophilic attack on this intermediate occurs in an anti-fashion, meaning the two chlorine atoms add to opposite faces of the original double bond. For trans-cinnamic acid, this anti-addition stereospecifically yields the threo diastereomer of this compound. murov.infocsub.edu
Conversely, a syn-addition would be required to produce the erythro diastereomer from trans-cinnamic acid. While less common for simple dichlorination, the stereochemical outcome can be altered. For example, in the chlorination of trans-cinnamaldehyde in acetic acid, the uncatalyzed reaction yields mainly the threo-dichloride, whereas the hydrogen chloride-catalyzed reaction produces a preponderance of the erythro-isomer. rsc.org This change is attributed to a shift in mechanism where the catalyzed reaction involves the chlorination of an enol intermediate. rsc.org This highlights how reaction conditions can be tuned to favor the formation of a specific diastereomer.
The stereochemistry of the addition of halogens to cinnamic acid has been a classic topic for demonstrating reaction mechanisms. The bromination of trans-cinnamic acid, for example, is a well-established experiment to demonstrate anti-addition via a bromonium ion intermediate, leading to the threo product. murov.infocsub.edursc.orgyoutube.comyoutube.comyoutube.com The principles governing the diastereoselectivity in bromination are directly applicable to chlorination under ionic conditions.
| Substrate | Reagents/Conditions | Proposed Mechanism | Primary Diastereomeric Product | Reference |
|---|---|---|---|---|
| trans-Cinnamic Acid | Cl2 in Acetic Acid | Ionic (via chloronium ion) | threo-2,3-dichloro-3-phenylpropanoic acid | researchgate.netrsc.org |
| trans-Cinnamic Acid | Br2 in CH2Cl2 | Ionic (via bromonium ion) | threo-2,3-dibromo-3-phenylpropanoic acid | murov.inforsc.org |
| trans-Cinnamaldehyde | Cl2 in Acetic Acid (uncatalyzed) | Ionic (direct addition) | threo-dichloride | rsc.org |
| trans-Cinnamaldehyde | Cl2 in Acetic Acid (HCl catalyzed) | Ionic (via enol intermediate) | erythro-dichloride | rsc.org |
Kinetic Resolution Techniques for Enantiomeric Enrichment
When a racemic mixture of this compound is produced, kinetic resolution offers a powerful strategy for separating the enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new, separable compound.
One of the most common methods for the kinetic resolution of carboxylic acids is through asymmetric esterification. bohrium.com In this approach, the racemic acid is reacted with an alcohol in the presence of a chiral catalyst. One enantiomer of the acid reacts faster to form an ester, leaving the unreacted, slower-reacting enantiomer of the acid in excess. For instance, the kinetic resolution of various racemic carboxylic acids has been achieved with high selectivity using chiral acyl-transfer catalysts like (+)-benzotetramisole [(+)-BTM]. tcichemicals.comnih.gov This method could be applied to a racemic mixture of this compound by reacting it with an achiral alcohol and a chiral catalyst to selectively esterify one enantiomer.
Enzymatic resolutions represent another highly effective approach. Lipases and esterases are frequently used to selectively hydrolyze one enantiomer of a racemic ester or to selectively esterify one enantiomer of a racemic acid. nih.gov For example, the enzymatic hydrolysis of (±)-ethyl 3-phenylpentanoate using various hydrolases showed that some enzymes could selectively hydrolyze one enantiomer, allowing for the separation of the resulting chiral acid and the unreacted chiral ester. almacgroup.com Similarly, the resolution of ethyl 3-hydroxy-3-phenylpropanoate has been accomplished with high enantiomeric excess using Pseudomonas cepacia lipase (B570770) (PCL). researchgate.net
For more advanced applications, dynamic kinetic resolution (DKR) can be employed to theoretically convert 100% of the racemic starting material into a single desired enantiomer. rsc.orgbohrium.comgoogle.com DKR combines the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. This requires a catalyst for the resolution step and another for the racemization. Such protocols have been developed for related compounds like 3-hydroxy-3-(aryl)propanoic acids, using a combination of an enzyme for irreversible esterification and a metal catalyst for racemization. rsc.org
| Substrate Type | Method | Catalyst/Enzyme | Key Outcome | Selectivity (s-value or ee) | Reference |
|---|---|---|---|---|---|
| Racemic α-Hydroxyphosphonates | Asymmetric Esterification | (+)-Benzotetramisole | Provides chiral α-acyloxyphosphonates and α-hydroxyphosphonates. | s-value = 33–518 | nih.gov |
| (±)-Ethyl 3-phenylpentanoate | Enzymatic Hydrolysis | Hydrolases (e.g., from Candida rugosa) | Selective hydrolysis of one enantiomer. | E > 200 | almacgroup.com |
| Racemic 3-hydroxy-3-(aryl)propanoic acids | Dynamic Kinetic Resolution (DKR) | Enzyme + Metal Catalyst | High yield of a single enantiomer of the corresponding ester. | 89% yield | rsc.org |
| Racemic α-quaternary carboxylic acids | Organocatalyzed Bromolactonization | BINOL-derived chiral bifunctional sulfide | Efficient kinetic resolution via stereoselective lactonization. | s = 28 | nii.ac.jp |
Chemical Reactivity and Transformation Pathways of 2,3 Dichloro 3 Phenylpropanoic Acid
Nucleophilic Substitution Reactions at Halogenated Centers
The carbon-chlorine bonds in 2,3-dichloro-3-phenylpropanoic acid are susceptible to attack by nucleophiles. The presence of two adjacent halogen atoms influences the outcome of these reactions, often leading to elimination or a sequence of substitution and elimination steps.
Replacement of Chlorine Atoms with Oxygen Nucleophiles (e.g., Hydroxide)
The treatment of vicinal dihalides with a strong base, such as sodium hydroxide (B78521), typically results in a double dehydrohalogenation reaction to form an alkyne. masterorganicchemistry.comjove.comunacademy.comopenstax.orglibretexts.org In the case of this compound, the reaction with a strong base like potassium hydroxide in an alcoholic solvent is expected to yield phenylpropiolic acid. openstax.org
The reaction proceeds through a two-step E2 elimination mechanism. In the first step, the base abstracts a proton from the carbon adjacent to one of the chlorine atoms, leading to the formation of a chloroalkene intermediate. A second equivalent of the base then removes the remaining proton and chlorine atom to form the carbon-carbon triple bond of the alkyne. masterorganicchemistry.comjove.com
Table 1: Reaction of this compound with Hydroxide
| Reactant | Reagent | Conditions | Product | Reaction Type |
| This compound | Potassium Hydroxide (excess) | Ethanol, Heat | Phenylpropiolic acid | Double Dehydrohalogenation (E2) |
Substitution with Other Heteroatom Nucleophiles
Halogenoalkanes are known to react with various heteroatom nucleophiles, such as ammonia (B1221849) and amines, to form new carbon-heteroatom bonds. studymind.co.ukcognitoedu.orgsavemyexams.com While specific studies on this compound are limited, the general principles of nucleophilic substitution can be applied.
Reaction with excess ammonia in an ethanolic solution under heat and pressure would be expected to lead to the formation of a primary amine. cognitoedu.org The reaction likely proceeds via a nucleophilic substitution mechanism, where the ammonia molecule displaces a chlorine atom. Given the presence of two chlorine atoms, a mixture of products, including mono- and di-substituted compounds, as well as potential elimination products, could be formed.
Table 2: Plausible Reactions with Heteroatom Nucleophiles
| Nucleophile | Expected Major Product(s) | Reaction Conditions |
| Ammonia (excess) | 2-amino-3-chloro-3-phenylpropanoic acid / Diaminated products | Ethanol, Heat, Pressure |
| Primary Amine (e.g., R-NH2) | N-substituted amino acid derivatives | Varies |
Intramolecular Cyclization Involving Halogen Displacement
The presence of both a nucleophilic group (the carboxylate) and electrophilic centers (the carbon-chlorine bonds) within the same molecule raises the possibility of intramolecular reactions. youtube.commasterorganicchemistry.com Furthermore, reaction with an external nucleophile can lead to an intermediate that subsequently undergoes intramolecular cyclization.
For instance, the reaction of a 2,3-dihalopropanoic acid with a nucleophile like an amine could potentially lead to the formation of an aziridine-2-carboxylic acid derivative. semanticscholar.orgnih.govcapes.gov.brru.nlnih.gov The initial nucleophilic attack of the amine on one of the chlorinated carbons, followed by an intramolecular nucleophilic attack of the newly introduced amino group on the adjacent carbon bearing the second chlorine atom, would result in the formation of a three-membered ring. The stereochemistry of the starting material and the reaction conditions would influence the stereochemical outcome of the cyclization.
Reduction Transformations of the Dihalogenated Moiety
The chlorine atoms in this compound can be removed through reductive processes, leading to dehalogenated products.
Catalytic Hydrogenation for Dehalogenation
Catalytic hydrogenation is a common method for the reductive dehalogenation of alkyl and aryl halides. libretexts.orglibretexts.org Catalysts such as palladium on carbon (Pd/C) are effective for this transformation. The reaction involves the addition of hydrogen gas across the carbon-halogen bonds, replacing them with carbon-hydrogen bonds.
For this compound, catalytic hydrogenation would be expected to yield 3-phenylpropanoic acid. This process would involve the sequential removal of the two chlorine atoms. The conditions for such a reaction, including the choice of catalyst, solvent, temperature, and hydrogen pressure, would need to be optimized to achieve high yields and selectivity.
Table 3: Predicted Outcome of Catalytic Hydrogenation
| Reactant | Catalyst | Reagents | Expected Product |
| This compound | Palladium on Carbon (Pd/C) | Hydrogen Gas (H2) | 3-Phenylpropanoic acid |
Reductive Conversion to Phenylpropanoic Acid Derivatives
Besides catalytic hydrogenation, other reducing agents can be employed to achieve dehalogenation. However, the presence of the carboxylic acid group must be considered, as it can also be reduced under certain conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the carbon-halogen bonds and the carboxylic acid to a primary alcohol. britannica.comchemguide.co.uklibretexts.org Therefore, treatment of this compound with LiAlH4 would likely produce 3-phenylpropan-1-ol.
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not reactive enough to reduce carboxylic acids but can reduce aldehydes and ketones. chemguide.co.uk However, NaBH4 is also not typically used for the reduction of alkyl halides. Therefore, selective reduction of only the dihalogenated moiety while preserving the carboxylic acid group would require specific reagents or reaction conditions that favor carbon-halogen bond cleavage over carboxyl group reduction. One potential approach could involve the use of a metal-based catalyst in the presence of a hydride donor.
Table 4: Reduction with Hydride Reagents
| Reducing Agent | Expected Product | Comments |
| Lithium Aluminum Hydride (LiAlH4) | 3-Phenylpropan-1-ol | Reduces both C-Cl bonds and the carboxylic acid. |
| Sodium Borohydride (NaBH4) | No significant reaction expected with the C-Cl bonds or the carboxylic acid under standard conditions. | Not typically effective for these functional groups. |
Oxidation Pathways Involving the Carboxylic Acid and Phenyl Moieties
The oxidation of this compound can be directed at its principal functional groups: the carboxylic acid and the phenyl ring. The reactivity and the resulting products are determined by the choice of oxidizing agents and reaction conditions.
The aliphatic chain of this compound is susceptible to oxidation. Under specific conditions, the compound can undergo oxidative cleavage. For instance, oxidation can lead to the formation of 2,3-dichlorobenzoic acid, which indicates a breakdown of the propanoic acid side chain. While the carboxylic acid group itself is an oxidized form of carbon, the adjacent carbons bearing chlorine atoms can be targeted. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), are typically employed for such transformations.
In analogous biological systems, α-chlorinated fatty acids have been shown to undergo ω-oxidation, which involves initial hydroxylation at the terminal methyl group, followed by further oxidation to a dicarboxylic acid. nih.gov This suggests that, under certain enzymatic or biomimetic conditions, oxidation could potentially occur at the phenyl ring, though this specific pathway for this compound is not prominently documented.
Direct oxidation of the phenyl group in this compound is challenging due to the deactivating nature of the chloro-alkyl side chain. The electron-withdrawing effect of the chlorine atoms and the carboxylic acid group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack, which is a common mechanism for ring oxidation.
Consequently, forcing conditions would be required to achieve ring oxidation, which might lead to non-selective reactions or degradation of the molecule. Specific research detailing the controlled oxidation or derivatization of the phenyl ring for this particular compound is limited. Any such transformation would likely require specialized catalysts or reagents designed to overcome the deactivating effects of the side chain.
Elimination Reaction Potential and Mechanisms
The presence of chlorine atoms on adjacent carbons in the propanoic acid chain creates the potential for elimination reactions, specifically dehydrohalogenation.
This compound can undergo dehydrohalogenation (the removal of a hydrogen atom and a chlorine atom) in the presence of a base to form an unsaturated species, such as a derivative of 2-chloro-3-phenylpropenoic acid. The reaction is analogous to the well-studied elimination reactions of 2,3-dibromo-3-phenylpropanoic acid, where a base like potassium carbonate is used to facilitate the process. stackexchange.comechemi.com The elimination of hydrogen chloride (HCl) results in the formation of a carbon-carbon double bond, transforming the saturated propanoic acid backbone into an unsaturated propenoic acid structure.
The synthesis of the related compound 2,3-dichloro-3-phenylprop-2-enoic acid is often achieved through the chlorination of cinnamic acid derivatives, which is the reverse of this elimination process. This reversibility underscores the thermodynamic potential for dehydrohalogenation under appropriate basic conditions.
The stereochemistry of the resulting alkene from an elimination reaction is highly dependent on the reaction mechanism, which can be either bimolecular (E2) or unimolecular (E1). The choice between these pathways is significantly influenced by the solvent, the base, and the structure of the substrate. stackexchange.comechemi.com
The E2 mechanism is a one-step process that requires a specific spatial arrangement of the departing atoms: the hydrogen and the leaving group (chlorine) must be in an anti-periplanar conformation. masterorganicchemistry.com This stereochemical requirement means that the stereoisomer of the starting material will directly determine the stereoisomer of the product. E2 reactions are typically favored by strong bases and aprotic solvents, such as acetone (B3395972). stackexchange.comechemi.com
The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. In the case of this compound, the loss of the chlorine atom at the C-3 position is facilitated by the stability of the resulting benzylic carbocation. stackexchange.comechemi.com This mechanism is favored in protic solvents (e.g., water, methanol) that can stabilize this ionic intermediate. stackexchange.comechemi.com Because the carbocation is planar, the subsequent removal of a proton can occur from either side, often leading to a mixture of cis (Z) and trans (E) isomers, with the more thermodynamically stable trans isomer typically predominating. youtube.com
Studies on the analogous 2,3-dibromo-3-phenylpropanoic acid demonstrate this solvent-dependent stereochemical outcome clearly. oxinst.com
| Solvent | Favored Mechanism | Major Product Isomer | Approximate Yield of Major Isomer | Minor Product Isomer | Approximate Yield of Minor Isomer |
|---|---|---|---|---|---|
| Acetone (Aprotic) | E2 | cis (Z) | 98% | trans (E) | 2% |
| Water (Protic) | E1 | trans (E) | 80% | cis (Z) | 20% |
Derivatization at the Carboxylic Acid Functional Group
The carboxylic acid moiety of this compound is a versatile functional group that allows for a variety of chemical transformations to produce derivatives such as esters, amides, and acid chlorides.
A common strategy for derivatization involves the initial conversion of the carboxylic acid to a more reactive species, the acyl chloride. This can be achieved by reacting this compound with an agent like thionyl chloride (SOCl₂). This method has been successfully applied to the analogous compound, 2-bromo-3-phenylpropanoic acid, to yield 2-bromo-3-phenylpropanoyl chloride. rsc.org The resulting acyl chloride is a highly reactive intermediate that can readily react with nucleophiles.
Amide Formation: Amides can be synthesized either from the activated acyl chloride or directly from the carboxylic acid.
From Acyl Chlorides: The reaction of 2,3-dichloro-3-phenylpropanoyl chloride with a primary or secondary amine would yield the corresponding amide. rsc.org
Direct Amidation: Modern synthetic methods allow for the direct coupling of carboxylic acids and amines using catalysts. For example, 3-phenylpropionic acid has been successfully converted to various amides using different amines (e.g., morpholine, N-methylbenzylamine) in the presence of zirconium-based catalysts. rsc.org Other methodologies utilize phosphonium (B103445) salts to activate the carboxylic acid for amidation. researchgate.net
Ester Formation: Esters are typically synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction is an equilibrium process, and the removal of water can be used to drive it toward the ester product. Alternatively, esters can be formed in high yield by reacting the corresponding acyl chloride with an alcohol.
Esterification Reactions
The conversion of the carboxylic acid group of this compound into an ester is a chemically feasible and expected reaction. Standard esterification protocols are likely applicable. The most common method would be the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
For instance, the reaction with methanol (B129727) would yield methyl 2,3-dichloro-3-phenylpropanoate. While specific studies on this exact reaction are scarce, research on the esterification of the non-chlorinated analog, 3-phenylpropanoic acid, and other halogenated propanoic acids supports this pathway. For example, methyl 2,3-dichloropropionate is synthesized by the chlorination of methyl acrylate, indicating the stability of the ester functional group under certain halogenation conditions.
Another viable method for the esterification of this compound would involve its conversion to a more reactive acyl chloride, followed by reaction with an alcohol. This two-step process often proceeds under milder conditions and can be advantageous for sensitive substrates.
Table 1: Plausible Esterification Reactions of this compound
| Reactant (Alcohol) | Product | Catalyst/Conditions |
| Methanol | Methyl 2,3-dichloro-3-phenylpropanoate | H₂SO₄ (catalytic), heat |
| Ethanol | Ethyl 2,3-dichloro-3-phenylpropanoate | HCl (gas), heat |
Amidation and Other Carboxyl Group Transformations
The carboxylic acid moiety of this compound is also amenable to amidation and other transformations. Direct amidation with an amine is typically challenging and requires high temperatures, which might induce side reactions given the presence of the chlorine atoms. A more effective approach involves the activation of the carboxylic acid.
Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which would convert the carboxylic acid to the corresponding acyl chloride, 2,3-dichloro-3-phenylpropanoyl chloride. This highly reactive intermediate can then readily react with a primary or secondary amine to form the desired amide.
Alternatively, peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate the direct formation of an amide bond between this compound and an amine under milder conditions. These reagents work by forming a reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by the amine.
Table 2: Plausible Amidation Pathways for this compound
| Reagent(s) | Intermediate | Product (with R-NH₂) |
| 1. SOCl₂ 2. R-NH₂ | 2,3-dichloro-3-phenylpropanoyl chloride | N-alkyl-2,3-dichloro-3-phenylpropanamide |
| DCC, R-NH₂ | O-acylisourea intermediate | N-alkyl-2,3-dichloro-3-phenylpropanamide |
Metal-Catalyzed Transformations and Organocatalysis
The carbon-chlorine bonds in this compound present opportunities for metal-catalyzed transformations. Transition metals, particularly palladium and copper, are known to catalyze the dehalogenation of alkyl halides. For instance, visible-light-driven, copper-catalyzed dehalogenation methods have been developed for α-halocarboxylic acids and amides. nih.gov Such a reaction applied to this compound could potentially lead to selective mono-dechlorination or complete dehalogenation to form 3-phenylpropanoic acid, depending on the reaction conditions and the catalyst system employed.
These dehalogenation reactions often proceed via radical intermediates and can be influenced by the choice of metal catalyst, ligand, and reductant. While no specific studies utilizing this compound as a substrate in these catalytic systems have been found, the general principles suggest its viability as a reactant.
Organocatalysis, which utilizes small organic molecules as catalysts, could also play a role in the transformation of this compound. For example, certain organocatalysts are known to promote the esterification or amidation of carboxylic acids under mild conditions, potentially offering an alternative to metal-based or strong acid catalysts. However, the application of organocatalysis to this compound remains an area for future investigation.
Table 3: Potential Metal-Catalyzed Reactions of this compound
| Reaction Type | Catalyst System (Example) | Potential Product(s) |
| Dechlorination | Cu(I) complex, visible light, reductant | 2-chloro-3-phenylpropanoic acid, 3-phenylpropanoic acid |
| Reductive Coupling | Pd(0) catalyst, organometallic reagent | Phenylated or alkylated derivatives |
Stereochemical Aspects and Conformational Analysis of 2,3 Dichloro 3 Phenylpropanoic Acid
Diastereoisomerism: Threo and Erythro Forms
The two adjacent chiral carbons (C2 and C3) in 2,3-dichloro-3-phenylpropanoic acid mean that the compound can exist as two pairs of enantiomers, which are diastereomeric to each other. These diastereomers are designated by the prefixes threo and erythro. This nomenclature is based on the relative configuration of the substituents at the chiral centers, by analogy to the four-carbon sugars, threose and erythrose. In the context of this compound, the erythro isomer has the two chlorine atoms on the same side when drawn in a Fischer projection, while the threo isomer has them on opposite sides. chemistrysteps.com A synonym for the compound found in the PubChem database is threo-2,3-di-chloro-3-phenylpropionic acid, indicating the recognition of this particular diastereomer. nih.gov
Diastereoselectivity in Synthesis and Separation Techniques
The synthesis of this compound is commonly achieved through the chlorination of trans-cinnamic acid. The addition of chlorine to the double bond of cinnamic acid can proceed through either a syn- or anti-addition mechanism, which in turn determines the diastereoselectivity of the reaction.
The separation of the resulting threo and erythro diastereomers is a crucial step in obtaining stereochemically pure compounds. While specific protocols for the separation of this compound diastereomers are not detailed in the available literature, general techniques for the separation of diastereomers can be applied. These methods exploit the different physical properties of diastereomers, such as solubility, melting point, and chromatographic behavior.
Separation Techniques for Diastereomers:
| Technique | Principle | Applicability to this compound |
| Fractional Crystallization | Differences in the solubility of diastereomers in a particular solvent. | Potentially effective, as the threo and erythro forms are expected to have different crystal packing and thus different solubilities. |
| Column Chromatography | Differences in the affinity of diastereomers for the stationary phase. | High-performance liquid chromatography (HPLC) using a normal or reversed-phase column is a common and effective method for separating diastereomers. nih.gov |
| Thin-Layer Chromatography (TLC) | Differences in the mobility of diastereomers on a TLC plate. | Useful for analytical-scale separation and for monitoring the efficiency of other separation methods. mdpi.com |
Differentiation between the threo and erythro isomers can be achieved using spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy. The vicinal coupling constants (³JHH) between the protons on C2 and C3 are typically different for the two diastereomers due to their different dihedral angles in the preferred conformations. researchgate.net For similar 1,2-disubstituted-1-arylpropanes, it has been observed that the signals for the methyl protons of the erythro isomer appear at a lower field than those of the threo isomer. researchgate.net
Relative Stability and Interconversion Studies of Diastereomers
The relative thermodynamic stability of the threo and erythro diastereomers of this compound is determined by the steric and electronic interactions between the substituents on the C2-C3 bond. In the absence of specific experimental or computational studies for this compound, the relative stability can be inferred by analyzing the conformational preferences of each diastereomer.
The staggered conformations around the C2-C3 bond will be favored to minimize torsional strain. However, gauche interactions between the bulky phenyl, carboxyl, and chlorine substituents will be a significant factor. The threo isomer, with the two chlorine atoms on opposite sides in the Fischer projection, may be able to adopt conformations that minimize these steric clashes more effectively than the erythro isomer.
Interconversion between the threo and erythro diastereomers would require the breaking and reforming of one of the C-Cl or C-C bonds, a process that typically requires significant energy input and is not expected to occur under normal conditions.
Enantiomeric Considerations and Chiral Resolution Strategies
Each of the threo and erythro diastereomers of this compound is chiral and therefore exists as a pair of enantiomers. For example, the threo diastereomer consists of the (2R,3R) and (2S,3S) enantiomers, while the erythro diastereomer consists of the (2R,3S) and (2S,3R) enantiomers. A specific enantiomer, (2S,3R)-2,3-dichloro-3-phenylpropanoic acid, is listed in the PubChem database, confirming the existence and recognition of individual stereoisomers. nih.gov
Methods for Chiral Separation (e.g., Crystallization, Chromatography)
The separation of enantiomers, a process known as chiral resolution, is essential for obtaining enantiomerically pure this compound. While no specific resolution procedures for this compound have been documented, several well-established methods for the resolution of chiral carboxylic acids can be applied.
Crystallization of Diastereomeric Salts:
A common and effective method for resolving chiral carboxylic acids is through the formation of diastereomeric salts with a chiral base. wikipedia.org The carboxylic acid group of the racemic this compound can react with an enantiomerically pure amine to form a pair of diastereomeric salts. These salts have different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization. rsc.org
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
| Chiral Amine |
| Brucine |
| Strychnine |
| Quinine (B1679958) |
| Cinchonidine |
| (R)-(+)-α-Phenylethylamine |
| (S)-(-)-α-Phenylethylamine |
Once the diastereomeric salts are separated, the enantiomerically pure carboxylic acid can be recovered by treatment with a strong acid to break the salt linkage.
Chiral Chromatography:
Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com For carboxylic acids, anion-exchange type CSPs based on quinine or quinidine (B1679956) carbamates have shown remarkable performance. chiraltech.com High-performance liquid chromatography (HPLC) is the most common platform for chiral separations. researchgate.net
Enantiomeric Excess Determination Methodologies
Determining the enantiomeric excess (ee) of a chiral sample is crucial to assess the success of a chiral resolution or an asymmetric synthesis. Several analytical techniques can be employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC):
This is one of the most accurate and widely used methods for determining enantiomeric excess. nih.gov Using a suitable chiral stationary phase, the two enantiomers can be separated into distinct peaks. The ratio of the peak areas directly corresponds to the ratio of the enantiomers in the mixture, from which the enantiomeric excess can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents or chiral derivatizing agents. nih.govnih.gov
Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient diastereomeric complexes with the enantiomers in solution. If the association is strong enough, the corresponding nuclei in the two enantiomers will experience different chemical environments and thus resonate at slightly different frequencies in the NMR spectrum. Integration of these separated signals allows for the quantification of the enantiomeric excess.
Chiral Derivatizing Agents (CDAs): The racemic carboxylic acid can be reacted with an enantiomerically pure chiral derivatizing agent (e.g., a chiral alcohol or amine) to form a covalent pair of diastereomers. The diastereomers will have distinct NMR spectra, and the enantiomeric excess of the original acid can be determined from the integration of the signals of the resulting diastereomers. fordham.eduresearchgate.net Phosphorus-containing derivatizing agents are also used, allowing for analysis by ³¹P NMR. nih.govcapes.gov.br
Absolute Configuration Assignment and Determination
The this compound molecule possesses two adjacent chiral centers at the C2 and C3 positions of the propanoic acid chain. This gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These diastereomeric pairs are commonly referred to by the relative stereochemical descriptors erythro and threo. The assignment of the absolute configuration (R/S) to each of these stereocenters is fundamental to fully characterizing the molecule.
Spectroscopic Methods for Stereocenter Characterization
The elucidation of the absolute and relative stereochemistry of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for determining the relative stereochemistry of the diastereomers. The vicinal coupling constant (³J) between the protons on C2 and C3 is particularly informative. According to the Karplus equation, the magnitude of this coupling constant is dependent on the dihedral angle between the two C-H bonds. Different staggered conformations, which are influenced by the relative stereochemistry, will exhibit distinct average coupling constants. For instance, in related 2,3-dihalo-3-phenylpropanoic acids, the threo isomer typically shows a larger ³J value compared to the erythro isomer, reflecting different preferred rotamer populations. While a detailed NMR analysis for this compound is not extensively reported in the literature, a ¹³C NMR spectrum has been recorded by BASF. nih.gov In the case of the analogous erythro-2,3-dibromo-3-phenylpropanoic acid, the protons on C2 and C3 appear as distinct doublets in the ¹H NMR spectrum, though they can sometimes overlap and appear as a quartet, especially on lower field instruments. reddit.comreddit.com
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule, as well as its conformation in the solid state. Although a crystal structure for this compound is not publicly available, the structure of the closely related (2S,3R)-2,3-dibromo-3-phenylpropanoic acid has been determined. nih.gov This structure unequivocally establishes the erythro relative stereochemistry and the (2S,3R) absolute configuration for that particular crystal. The bond lengths and angles from this structure serve as a valuable reference for understanding the geometry of the dichloro-analogue.
Correlation with Compounds of Known Stereochemistry
The absolute configuration of the stereoisomers of this compound can be established by chemical correlation with compounds of known stereochemistry. A common method involves the stereospecific synthesis from a precursor of a known absolute configuration.
The synthesis of this compound is typically achieved through the chlorination of trans-cinnamic acid. prepchem.comrsc.org The addition of chlorine to the double bond is known to proceed via a cyclic chloronium ion intermediate, which is then opened by a chloride ion in an anti-addition fashion. rsc.orgrsc.org This anti-addition to trans-cinnamic acid is expected to yield the erythro diastereomer as the major product. The erythro designation refers to the stereoisomers where the two identical or similar substituents are on opposite sides in a Fischer projection. In the case of the bromination of trans-cinnamic acid, the formation of the erythro diastereomer has been well-established. youtube.comalfredstate.edumurov.infochegg.com By analogy, the chlorination is expected to follow a similar stereochemical course.
Conformational Preferences and Dynamics in Solution and Solid State
The rotation around the C2-C3 single bond in this compound gives rise to various staggered and eclipsed conformations. The relative energies of these conformers, and thus the conformational preferences of the molecule, are dictated by a balance of steric and electronic interactions between the substituents on the two chiral centers.
Torsional Angles and Preferred Conformations
The conformation of vicinal dihalides is a classic topic in stereochemistry. youtube.comnih.gov For this compound, the key torsional angle is that between the C2-H and C3-H bonds, which can be probed in solution using NMR spectroscopy and the Karplus equation. In the solid state, X-ray crystallography provides precise values for all torsional angles.
Based on the crystal structure of the analogous (2S,3R)-2,3-dibromo-3-phenylpropanoic acid, the molecule adopts a specific conformation in the solid state. nih.gov The analysis of this structure would reveal the precise dihedral angles between the phenyl, carboxyl, and halogen substituents. In solution, the molecule will exist as a dynamic equilibrium of different staggered rotamers. The three classical staggered conformations are typically referred to as anti, gauche+, and gauche-. The relative populations of these conformers will depend on the solvent and the specific diastereomer (erythro or threo). For vicinal difluoroalkanes, it has been shown that threo isomers tend to favor an extended zigzag conformation, while erythro isomers often adopt a bent-chain conformation. mdpi.com A similar trend can be anticipated for the dichloro-analogue.
The following table presents the crystallographic data for (2S,3R)-2,3-dibromo-3-phenylpropanoic acid, which serves as a model for the solid-state conformation of the erythro isomer of this compound. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 7.02780 |
| b (Å) | 9.71050 |
| c (Å) | 29.2970 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Influence of Substituents on Conformational Landscape
The conformational equilibrium of this compound is significantly influenced by the nature of the substituents on the phenyl ring and the carboxylic acid group.
Phenyl Ring Substituents: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the C3-phenyl bond and influence the stability of different rotamers through steric and electronic effects. For example, studies on related systems have shown that substituents on the aromatic ring can impact the conformational preferences. nih.gov In the case of cis-cinnamic acid analogues, substituents on the phenyl ring have been shown to affect their biological activity, which is intrinsically linked to their three-dimensional structure. nih.gov
Carboxylic Acid Group: The carboxylic acid group can participate in intramolecular and intermolecular hydrogen bonding, which can significantly influence the conformational preferences, especially in the solid state and in certain solvents. The state of ionization of the carboxylic acid (i.e., as the neutral acid or as the carboxylate anion) will also have a profound effect on the conformational landscape due to changes in electrostatic interactions and hydrogen bonding capabilities.
Derivatization and Functional Group Interconversions of 2,3 Dichloro 3 Phenylpropanoic Acid
Modifications of the Phenyl Group
The phenyl group of 2,3-dichloro-3-phenylpropanoic acid is a key site for structural modification, primarily through electrophilic aromatic substitution and reactions involving the side chain.
Electrophilic Aromatic Substitution Reactions
The substituent on the benzene (B151609) ring, in this case, the -CH(Cl)CH(Cl)COOH group, is an electron-withdrawing group due to the inductive effect of the chlorine atoms and the carboxylic acid. Therefore, it is expected to be a deactivating group and a meta-director for electrophilic aromatic substitution reactions. This means that incoming electrophiles will preferentially add to the positions meta to the propanoic acid chain.
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction would likely yield 2,3-dichloro-3-(3-nitrophenyl)propanoic acid.
Halogenation: Further halogenation of the phenyl ring, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, would be expected to introduce a bromine atom at the meta position, resulting in 2,3-dichloro-3-(3-bromophenyl)propanoic acid.
Friedel-Crafts Reactions: While the deactivating nature of the side chain would make Friedel-Crafts alkylation and acylation challenging, these reactions could potentially be forced under harsher conditions to introduce alkyl or acyl groups at the meta position.
Table 1: Potential Electrophilic Aromatic Substitution Products of this compound
| Reactants | Potential Product | Reaction Type |
| HNO₃, H₂SO₄ | 2,3-dichloro-3-(3-nitrophenyl)propanoic acid | Nitration |
| Br₂, FeBr₃ | 2,3-dichloro-3-(3-bromophenyl)propanoic acid | Bromination |
| R-Cl, AlCl₃ | 2,3-dichloro-3-(3-alkylphenyl)propanoic acid | Friedel-Crafts Alkylation |
| R-COCl, AlCl₃ | 2,3-dichloro-3-(3-acylphenyl)propanoic acid | Friedel-Crafts Acylation |
Side-chain Reactions on the Phenyl Ring
While the primary focus is often on the aromatic ring itself, the benzylic position (the carbon atom attached to both the phenyl ring and a chlorine atom) could potentially undergo reactions, although the presence of the adjacent chlorine and carboxylic acid groups would significantly influence its reactivity.
Introduction of Other Halogens or Heteroatoms
The existing chlorine atoms on the propanoic acid chain are susceptible to nucleophilic substitution reactions, which could allow for the introduction of other halogens or heteroatoms. However, the reaction conditions would need to be carefully controlled to avoid elimination reactions.
Potential transformations include:
Finkelstein Reaction: Treatment with sodium iodide in acetone (B3395972) could potentially replace one or both chlorine atoms with iodine.
Substitution with other Nucleophiles: Reactions with nucleophiles such as amines, thiols, or alkoxides could lead to the introduction of nitrogen, sulfur, or oxygen-containing functional groups, respectively. The stereochemistry of these reactions would be of significant interest.
Preparation of Organometallic Derivatives
The carboxylic acid moiety of this compound is a prime site for the synthesis of organometallic complexes, particularly with metals that readily form carboxylate derivatives.
Synthesis of Organotin(IV) Complexes and Related Compounds
Organotin(IV) carboxylates are a well-established class of compounds with diverse applications. The synthesis of organotin(IV) derivatives of this compound could be achieved through several standard methods:
Reaction with Organotin(IV) Oxides or Hydroxides: Reacting the carboxylic acid with a diorganotin(IV) oxide (R₂SnO) or a triorganotin(IV) hydroxide (B78521) (R₃SnOH) would yield the corresponding di- or triorganotin(IV) carboxylate.
Reaction with Organotin(IV) Halides: The sodium or potassium salt of this compound could be reacted with an organotin(IV) halide (e.g., R₃SnCl or R₂SnCl₂) to form the desired organotin carboxylate.
Table 2: General Synthetic Routes to Organotin(IV) Derivatives of this compound
| Organotin Reagent | General Product Formula |
| R₂SnO | (R₂Sn(OOCCH(Cl)CH(Cl)Ph)₂)₂O |
| R₃SnOH | R₃SnOOCCH(Cl)CH(Cl)Ph |
| R₂SnCl₂ | R₂Sn(OOCCH(Cl)CH(Cl)Ph)₂ |
| R₃SnCl | R₃SnOOCCH(Cl)CH(Cl)Ph |
| (R = alkyl or aryl group, Ph = phenyl) |
Reactivity of Organometallic Derivatives in Catalysis
Organotin(IV) carboxylates are known to be effective catalysts in various organic transformations, such as esterification, transesterification, and the formation of polyurethanes. The catalytic activity of the organotin(IV) derivatives of this compound would be an interesting area of investigation. The electronic effects of the dichlorophenylpropyl group could influence the Lewis acidity of the tin center, potentially modulating its catalytic performance.
###Spectroscopic and Analytical Characterization of this compound
The structural elucidation and analysis of this compound, a halogenated derivative of phenylpropanoic acid, rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in confirming its molecular structure, determining stereochemistry, and analyzing its elemental composition and fragmentation.
####6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing insights into the connectivity of atoms and the stereochemical arrangement. The molecule possesses two chiral centers at the C2 and C3 carbons, leading to the existence of diastereomers (erythro and threo forms), which can be distinguished by NMR.
#####6.1.1. Proton NMR (¹H NMR) for Proton Environment and Coupling Constants
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the two aliphatic protons on the propanoic acid backbone (at C2 and C3), and the acidic proton of the carboxyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| COOH | 10.0 - 13.0 | Singlet (broad) | - |
| Phenyl-H | 7.20 - 7.50 | Multiplet | - |
| H-3 (benzylic) | 5.20 - 5.50 | Doublet | ~4-12 |
Note: These are predicted values. Actual chemical shifts and coupling constants can vary based on the solvent and the specific diastereomer.
#####6.1.2. Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. A total of nine distinct carbon signals are expected for this compound, corresponding to the carboxyl carbon, the two aliphatic carbons (C2 and C3), and the six carbons of the phenyl ring (four unique signals due to symmetry). A ¹³C NMR spectrum was reported in 1974, though detailed public data remains scarce. sciencemadness.org
The carboxyl carbon (C1) is expected to resonate at the most downfield position (around 170 ppm). The carbons bearing chlorine atoms (C2 and C3) will appear in the 50-70 ppm range, with their exact shifts dependent on the stereoisomer. The aromatic carbons will be observed in the typical 125-140 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C=O) | ~170 |
| C2 (-CHCl) | 50 - 60 |
| C3 (-CHClPh) | 60 - 70 |
| C-ipso (Phenyl) | 135 - 140 |
| C-ortho (Phenyl) | 128 - 130 |
| C-meta (Phenyl) | 128 - 130 |
Note: These are predicted values based on known substituent effects.
#####6.1.3. Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-2 and H-3, confirming their scalar coupling and connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-2 and C2, H-3 and C3, and the aromatic protons with their respective attached carbons, allowing for definitive assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the H-2 proton would show a correlation to the carboxyl carbon (C1) and the benzylic carbon (C3). The H-3 proton would show correlations to the ipso-carbon of the phenyl ring and the C2 carbon. These correlations are invaluable for piecing together the molecular fragments.
#####6.1.4. Application in Diastereomeric Ratio Determination
NMR spectroscopy is the primary method for determining the ratio of diastereomers (erythro and threo) formed during the synthesis of this compound, which is typically prepared by the chlorination of cinnamic acid. echemi.com The two diastereomers have distinct spatial arrangements, leading to different chemical environments for their respective nuclei.
In the ¹H NMR spectrum, the signals for the H-2 and H-3 protons of the erythro and threo isomers will appear at slightly different chemical shifts. By integrating the peak areas of a well-resolved pair of signals (one from each diastereomer), the relative abundance of each isomer in the mixture can be accurately calculated. The magnitude of the vicinal coupling constant (³J_H2-H3) can also differ between the diastereomers, providing another handle for assignment, with the threo isomer generally expected to have a larger coupling constant than the erythro isomer based on typical Karplus relationships for staggered conformations.
#####6.1.5. Deuterium (B1214612) Labeling Studies via NMR
Deuterium (²H) labeling is a powerful technique used to probe reaction mechanisms and to aid in the assignment of NMR signals. In the context of this compound, deuterium could be incorporated at specific positions, for example, by starting from a deuterated cinnamic acid precursor.
If deuterium were substituted for a proton at the C2 position, the ¹H NMR signal for H-2 would disappear, and the signal for H-3 would collapse from a doublet to a singlet. In the ¹³C NMR spectrum, the C2 signal would show a characteristic multiplet due to C-D coupling and would be of lower intensity. Such studies could confirm signal assignments and provide insights into the stereochemical outcome of the chlorination reaction. While detailed studies on this specific molecule are not widely reported, research on analogous compounds like labeled 3-phenylpropionic acid demonstrates the utility of this approach.
####6.2. Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₈Cl₂O₂, giving it a molecular weight of approximately 219.06 g/mol . sciencemadness.org
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 219. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic pattern of peaks. The [M]⁺ peak (with two ³⁵Cl atoms) would be at m/z 219, the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) at m/z 221, and the [M+4]⁺ peak (two ³⁷Cl atoms) at m/z 223, with relative intensities of approximately 9:6:1.
Common fragmentation pathways for this molecule would likely involve:
Loss of a chlorine radical (•Cl) to give fragments at m/z 184/186.
Loss of the carboxyl group (•COOH) to give fragments at m/z 174/176/178.
Decarboxylation (loss of CO₂) to yield ions at m/z 175/177/179.
Cleavage of the C2-C3 bond.
Formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is also a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cinnamic acid |
Spectroscopic and Analytical Characterization Techniques in Research on 2,3 Dichloro 3 Phenylpropanoic Acid
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For 2,3-dichloro-3-phenylpropanoic acid, with a molecular formula of C₉H₈Cl₂O₂, the theoretical exact mass can be calculated.
Based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O), the monoisotopic mass of this compound is 217.9901349 Da. nih.gov HRMS analysis of a purified sample of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows researchers to confidently distinguish it from other compounds that may have the same nominal mass but different elemental formulas.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |
| C₉H₈³⁵Cl₂O₂ | 217.9901 | 100.0 |
| C₉H₈³⁵Cl³⁷ClO₂ | 219.9872 | 65.0 |
| C₉H₈³⁷Cl₂O₂ | 221.9842 | 10.6 |
Data is predictive and based on natural isotopic abundances.
Fragmentation Patterns for Structural Confirmation
Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) of this compound would be expected to undergo a series of characteristic fragmentation pathways. These include:
Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-45]⁺.
Decarboxylation: The loss of a molecule of carbon dioxide (CO₂) would lead to a fragment at [M-44]⁺˙.
Cleavage of the carbon-chlorine bonds: The molecule contains two chlorine atoms, and the loss of one or both, either as radicals (Cl˙) or as hydrochloric acid (HCl), would produce significant fragment ions. The presence of chlorine would be evident from the characteristic isotopic pattern of the fragments containing this element.
Cleavage of the phenyl group: Fragmentation involving the loss of the phenyl group (C₆H₅˙) would result in a fragment corresponding to the chlorinated propanoic acid moiety.
Benzylic cleavage: Cleavage at the benzylic position is also a probable fragmentation pathway.
The analysis of these and other potential fragmentation pathways allows for the piecing together of the molecular structure and provides confirmatory evidence for the identity of the compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be observed as absorption bands in an IR spectrum or as scattered light in a Raman spectrum.
Characterization of Carboxylic Acid, Halogen, and Aromatic Moieties
For this compound, vibrational spectroscopy would be expected to reveal the presence of its key structural features: the carboxylic acid group, the carbon-chlorine bonds, and the aromatic phenyl ring.
Carboxylic Acid Group:
The O-H stretch of the carboxylic acid dimer is typically observed as a very broad absorption band in the IR spectrum, usually in the range of 3300-2500 cm⁻¹.
The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and sharp band, expected to appear around 1700-1725 cm⁻¹ in the IR spectrum.
The C-O stretching and O-H bending vibrations would also produce characteristic bands in the fingerprint region of the spectrum.
Halogen Moieties:
The C-Cl stretching vibrations typically occur in the region of 800-600 cm⁻¹. The presence of two chlorine atoms may lead to multiple bands in this region.
Aromatic Moiety:
The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
The characteristic C=C stretching vibrations of the phenyl ring would be observed in the region of 1600-1450 cm⁻¹.
Out-of-plane C-H bending vibrations of the monosubstituted benzene (B151609) ring would give rise to strong bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions of the IR spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | 1725-1700 |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Alkyl | C-H stretch | <3000 |
| Halogen | C-Cl stretch | 800-600 |
This data is predictive and based on typical ranges for these functional groups.
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction for Absolute Configuration
For a chiral molecule like this compound, which has two stereocenters, single-crystal X-ray diffraction is particularly valuable as it can be used to determine the absolute configuration of the enantiomers (e.g., (2R, 3S), (2S, 3R), etc.). This is achieved through the anomalous dispersion effect of the X-rays by the atoms in the crystal. The synthesis of this compound has been reported to yield "colourless leaflets," which is indicative of a crystalline material suitable for single-crystal X-ray analysis. prepchem.com
While a specific crystal structure for this compound is not publicly available, analysis of a suitable single crystal would reveal the precise spatial arrangement of the phenyl group and the two chlorine atoms relative to the carboxylic acid backbone, confirming the stereochemistry of the synthesized or isolated isomer.
Powder X-ray Diffraction for Polymorphism and Crystal Packing
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs have the same chemical composition but different crystal packing arrangements, which can affect their physical properties.
A PXRD pattern of a crystalline sample of this compound would show a unique set of diffraction peaks at specific angles (2θ). This pattern serves as a fingerprint for that particular crystalline form and can be used for quality control and to study phase transitions. The analysis of the peak positions and intensities can also provide information about the unit cell dimensions and the symmetry of the crystal lattice.
Chromatographic Methods for Purity and Isomeric Analysis of this compound
Chromatographic techniques are indispensable in the analysis of this compound, providing critical data on its purity, the presence of isomers, and the progress of its synthesis. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of chromatographic technique is dictated by the specific analytical goal, whether it is assessing the purity of a bulk sample, separating enantiomers, or monitoring the course of a chemical reaction.
Gas Chromatography (GC) for Volatile Derivatives
Due to its carboxylic acid functional group, this compound is not sufficiently volatile for direct analysis by gas chromatography (GC). Its high polarity and tendency to form hydrogen bonds would lead to poor peak shape and thermal decomposition in the GC inlet and column. Therefore, a derivatization step is essential to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. colostate.edulmaleidykla.lt
Common derivatization strategies for carboxylic acids include esterification to form methyl or other alkyl esters, and silylation. colostate.edulmaleidykla.lt Esterification can be achieved using reagents like diazomethane, or an alcohol in the presence of an acid catalyst. Silylation, a milder and often more rapid method, typically employs reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt
Once derivatized, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass-to-charge ratio of the fragmented ions. The separation of isomeric halogenated esters of carboxylic acids has been successfully demonstrated using capillary GC columns. researcher.life For the analysis of derivatized this compound, a non-polar or medium-polarity capillary column, such as one coated with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would be suitable.
A typical GC-MS analysis would involve the following parameters:
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Diazomethane |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temperature of 100-150 °C, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Ionization Mode | Electron Ionization (EI) |
The resulting chromatogram would provide information on the purity of the sample, with the retention time being characteristic of the derivatized this compound and the peak area corresponding to its concentration. The mass spectrum would show characteristic fragmentation patterns, including a molecular ion peak and fragments corresponding to the loss of chlorine atoms and other functional groups, confirming the identity of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound, as it can be performed at ambient temperature, thus avoiding the need for derivatization for purity analysis.
For assessing the purity of this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical reversed-phase HPLC method for purity analysis would utilize the following conditions:
| Parameter | Condition |
| Stationary Phase | C18-bonded silica (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength where the phenyl group absorbs (e.g., 210-230 nm) |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
The retention time of the main peak would be used to identify this compound, while the presence of other peaks would indicate impurities. The peak area percentage of the main peak provides a quantitative measure of the purity.
Chiral Separation
This compound possesses two chiral centers, meaning it can exist as a mixture of stereoisomers (enantiomers and diastereomers). The separation of these isomers is crucial as they may exhibit different biological activities. Chiral HPLC is the method of choice for this purpose. youtube.comnih.gov There are two main strategies for chiral separation by HPLC:
Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP). chiralpedia.comresearchgate.net CSPs are designed to have a chiral environment that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds.
Indirect Chiral Separation: In this approach, the racemic mixture of this compound is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com
A study on the preparative enantiomeric separation of the structurally similar herbicide dichlorprop (B359615) utilized a chiral stationary phase additive in a countercurrent chromatography system, demonstrating the feasibility of separating such chlorinated phenylpropanoic acids. nih.gov For analytical scale chiral HPLC of this compound, a direct approach using a CSP is generally preferred.
| Parameter | Condition for Chiral HPLC |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based, Pirkle-type, or macrocyclic antibiotic-based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. |
| Flow Rate | 0.5-1.5 mL/min |
| Detection | UV spectrophotometer |
The successful separation of the stereoisomers would result in multiple peaks in the chromatogram, each corresponding to a specific enantiomer or diastereomer.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound from its precursors (e.g., the chlorination of cinnamic acid). rochester.eduyoutube.comzenodo.orgyoutube.com
In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. utexas.eduinterchim.com
For monitoring the synthesis of this compound, one would typically spot the starting material, the reaction mixture at different time points, and a co-spot (a mixture of the starting material and the reaction mixture) on the TLC plate. rochester.edu The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot.
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | A mixture of a non-polar solvent and a more polar solvent. A common system for carboxylic acids is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid to suppress the ionization of the carboxylic acid group and reduce tailing. |
| Visualization | UV light at 254 nm (as the phenyl group is UV-active). Staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine vapor) can also be used. nih.gov |
The retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. The product, this compound, being more polar than a potential precursor like cinnamic acid due to the presence of chlorine atoms, would likely have a lower Rf value. By comparing the Rf values of the spots in the reaction mixture to those of the starting material and the expected product, a chemist can effectively monitor the conversion and determine the optimal reaction time.
Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 3 Phenylpropanoic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular geometry, orbital energies, and charge distribution.
The process of geometry optimization seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,3-Dichloro-3-phenylpropanoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformer. While the general structure is known, specific optimized coordinates from high-level theoretical calculations are not available.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Value |
| Bond Lengths (Å) | Data not available |
| C-C (carboxyl) | Data not available |
| C-C (phenyl) | Data not available |
| C-Cl | Data not available |
| Bond Angles (°) | Data not available |
| C-C-C | Data not available |
| Cl-C-C | Data not available |
| Dihedral Angles (°) | Data not available |
| Cl-C-C-Cl | Data not available |
| Phenyl-C-C-C | Data not available |
This table is for illustrative purposes only. No published data could be found to populate it.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A search for these values for this compound did not yield any specific results.
Table 2: Hypothetical Frontier Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. No published data could be found to populate it.
An electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species. Unfortunately, no such maps or detailed Mulliken or Natural Bond Orbital (NBO) charge analyses for this compound have been published.
Molecular Dynamics and Conformational Sampling
Molecular dynamics simulations provide a view of how a molecule moves and changes shape over time, offering insights into its flexibility and preferred conformations.
Due to the rotatable bonds in its propanoic acid chain, this compound can exist in various conformations. Conformational sampling through molecular dynamics would reveal the relative energies of these conformers and the energy barriers between them. This information is currently not available in the scientific literature.
The surrounding solvent can significantly influence the conformational preferences of a molecule. Simulations in different solvents (e.g., water, ethanol, dimethyl sulfoxide) would clarify how intermolecular interactions affect the shape and stability of this compound. Such studies have not been reported.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for dissecting the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, which is commonly prepared by the chlorination of trans-cinnamic acid, computational chemistry can illuminate the reaction pathway, predict the feasibility of the reaction, and explain its stereochemical outcome.
Transition State Characterization for Synthetic Pathways
The addition of chlorine to the double bond of trans-cinnamic acid is believed to proceed through a multi-step mechanism involving intermediates and transition states. A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model this reaction pathway.
The initial step likely involves the electrophilic attack of a chlorine molecule on the electron-rich double bond of cinnamic acid, leading to the formation of a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by a chloride ion opens this ring to form the final dichlorinated product. Computational chemists can locate the specific geometries of the transition states for both the formation of the chloronium ion and its subsequent ring-opening. These transition state structures are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.
Energy Barriers and Reaction Kinetics Predictions
By calculating the potential energy surface of the reaction, computational models can determine the energy of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is known as the activation energy or energy barrier. This barrier is a critical factor in determining the rate of a reaction; a higher barrier corresponds to a slower reaction.
For the chlorination of trans-cinnamic acid, computational studies can predict the activation energies for each step of the reaction. This allows for the identification of the rate-determining step—the step with the highest energy barrier. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve the reaction yield and rate.
Table 1: Hypothetical DFT Calculated Energy Barriers for the Chlorination of trans-Cinnamic Acid
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Formation of Chloronium Ion | TS1 | +15.2 |
| Ring-opening by Chloride | TS2 | +5.8 |
Note: These are hypothetical values to illustrate the type of data generated from computational studies.
Regioselectivity and Stereoselectivity Prediction
The addition of chlorine to the double bond of cinnamic acid can result in different stereoisomers. The nucleophilic attack of the chloride ion on the chloronium intermediate can occur from either the same side (syn-addition) or the opposite side (anti-addition) of the departing chlorine. Computational modeling can predict the preferred stereochemical outcome by comparing the activation energies of the transition states leading to the different stereoisomers. Typically, the pathway with the lower energy barrier will be the favored one, thus determining the stereoselectivity of the reaction.
Furthermore, in cases of unsymmetrical alkenes, regioselectivity—the preference for bond formation at one position over another—can also be predicted. By evaluating the stability of the possible intermediates and the energies of the corresponding transition states, computational models can accurately forecast the major regioisomer formed.
Intermolecular Interaction Analysis
The physical properties and crystal structure of this compound are governed by the intermolecular interactions between its molecules. Computational methods provide a detailed picture of these non-covalent interactions.
Hydrogen Bonding Networks in Solid and Solution Phases
The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. In the solid state, these molecules are expected to form extensive hydrogen bonding networks. Computational simulations can predict the most stable arrangement of molecules in the crystal lattice, often revealing characteristic hydrogen bonding motifs, such as the formation of dimers where the carboxylic acid groups of two molecules are linked by a pair of hydrogen bonds.
In the solution phase, the nature of the solvent plays a crucial role in mediating intermolecular interactions. Computational models, such as molecular dynamics simulations, can be used to study the behavior of this compound in different solvents. These simulations can reveal how solvent molecules interact with the solute and how they might disrupt or stabilize the hydrogen bonding between solute molecules.
Hirshfeld Surface Analysis for Crystal Packing Interactions
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.
For this compound, a Hirshfeld surface analysis would likely reveal the significance of various types of intermolecular contacts, including:
O···H contacts: Corresponding to the strong hydrogen bonds formed by the carboxylic acid groups.
Cl···H contacts: Weaker interactions between the chlorine atoms and hydrogen atoms on neighboring molecules.
H···H contacts: Generally representing van der Waals forces.
C···H contacts: Indicating interactions involving the phenyl ring.
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Contact Type | Contribution (%) |
| H···H | 40.5 |
| Cl···H | 25.2 |
| O···H | 18.8 |
| C···H | 9.5 |
| Other | 6.0 |
Note: These are hypothetical values based on typical contributions for similar organic molecules and are for illustrative purposes.
Predictive Modeling of Reactivity and Selectivity
Computational chemistry provides powerful tools for the predictive modeling of the reactivity and selectivity of this compound. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to elucidate potential reaction pathways, determine the energetics of these pathways, and predict the most likely products under various conditions. This section explores the theoretical framework for modeling the reactivity and selectivity of this compound, focusing on the competition between nucleophilic substitution and elimination reactions.
The structure of this compound features two chiral centers and chlorine atoms at both the alpha and beta positions relative to the carboxylic acid group. This arrangement allows for a variety of potential reaction pathways, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The phenyl group and the carboxylic acid group significantly influence the electronic and steric environment of the molecule, thereby affecting its reactivity.
Modeling Nucleophilic Substitution vs. Elimination Reactions:
A central aspect of predicting the reactivity of this compound is understanding the competition between nucleophilic substitution and elimination pathways. Computational models can be employed to calculate the activation energies (ΔG‡) for each potential reaction channel. A lower activation energy indicates a more kinetically favorable pathway.
For instance, in the presence of a strong, non-bulky nucleophile, SN2 reactions at either C2 or C3 are possible. Conversely, a strong, sterically hindered base would favor an E2 elimination to form an unsaturated product. DFT calculations can model the transition states for these reactions, providing insights into their geometries and energies.
Illustrative Data from a Hypothetical DFT Study:
To illustrate how computational chemistry can be used to predict reactivity, the following table presents hypothetical activation energies for the reaction of this compound with sodium hydroxide (B78521), a common nucleophile and base. These values are for illustrative purposes and would be derived from detailed DFT calculations.
| Reaction Pathway | Attacked Position | Activation Energy (ΔG‡) in kcal/mol (Illustrative) | Predicted Major Product |
| SN2 | C2 | 25.8 | 2-hydroxy-3-chloro-3-phenylpropanoic acid |
| SN2 | C3 | 28.2 | 3-hydroxy-2-chloro-3-phenylpropanoic acid |
| E2 | - | 22.5 | 2-chloro-3-phenylpropenoic acid |
This hypothetical data suggests that under the modeled conditions, the E2 elimination reaction is kinetically favored over the SN2 substitution reactions due to its lower activation energy.
Predicting Regioselectivity and Stereoselectivity:
Beyond predicting the competition between substitution and elimination, computational modeling can also predict the regioselectivity and stereoselectivity of these reactions.
Regioselectivity: In the case of elimination, there are two possible protons that can be abstracted (at C2), leading to the same propenoic acid derivative in this specific molecule. For substitution, the nucleophile can attack either C2 or C3. The calculated activation energies, as shown in the table above, can predict which site is more susceptible to nucleophilic attack. The hypothetical data suggests that SN2 at C2 is more favorable than at C3.
Stereoselectivity: For SN2 reactions, the model would predict an inversion of stereochemistry at the attacked chiral center. For E2 reactions, the stereochemical outcome (E or Z isomer of the resulting alkene) can be predicted by analyzing the dihedral angle between the abstracted proton and the leaving group in the lowest energy transition state.
Influence of Solvent and Reaction Conditions:
Predictive models can also incorporate the effects of the solvent and other reaction conditions. Implicit and explicit solvent models can be used in DFT calculations to simulate the reaction environment more accurately. For example, a polar protic solvent might favor SN1 and E1 pathways by stabilizing charged intermediates, while a polar aprotic solvent would favor SN2 reactions.
Hypothetical Computational Data on Solvent Effects:
The following table illustrates how the predicted major product might change with different solvents, based on hypothetical activation energies.
| Solvent | Reaction Pathway | Activation Energy (ΔG‡) in kcal/mol (Illustrative) | Predicted Outcome |
| Dimethyl Sulfoxide (aprotic) | E2 | 22.5 | Major elimination product |
| Ethanol (protic) | SN1 (at C3) | 24.1 | Potential for substitution via a carbocation |
This hypothetical data suggests that the choice of solvent can influence the reaction's outcome, with aprotic solvents favoring bimolecular elimination and protic solvents potentially opening up unimolecular substitution pathways.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Reagent in Multi-step Organic Synthesis
In the intricate landscape of multi-step synthesis, starting materials are chosen for their ability to introduce specific structural motifs and functionalities into a target molecule. 2,3-Dichloro-3-phenylpropanoic acid is valued in this context for its potential as both a foundational building block and a precursor to stereochemically defined intermediates.
Chemical building blocks are relatively simple molecules that serve as the starting points for constructing larger, more complex structures. biosynce.com this compound fits this description as a functionalized building block, possessing several key features for molecular construction. The carboxylic acid group provides a reactive handle for forming amide or ester bonds, while the two chlorine atoms offer sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups.
The compound's structure can be incorporated into larger molecular frameworks, where the phenyl group can be used to establish aromatic portions of the target molecule and the chlorinated chain provides a modifiable linker. This versatility allows chemists to use it as a foundational piece in the assembly of intricate molecular architectures for pharmaceuticals, agrochemicals, and other advanced materials. biosynce.com
The structure of this compound contains two adjacent chiral centers at carbons 2 and 3. This means the molecule can exist in different stereoisomeric forms, such as the (2S,3R) configuration. nih.gov In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, the use of chirally enriched starting materials is a cornerstone of modern asymmetric synthesis.
By starting with a specific stereoisomer of this compound, chemists can transfer that chirality through a synthetic sequence to the final product. The chlorine atoms can be substituted with other groups in a stereocontrolled manner, allowing for the creation of a diverse range of optically active intermediates. Research on related halogenated phenylpropanoic acid derivatives has demonstrated methods like crystallization-induced chiral inversion, a powerful technique to obtain a desired enantiomer from a mixture. nih.gov Such strategies underscore the value of compounds like this compound as precursors for intermediates where precise three-dimensional structure is critical.
Utilization in the Preparation of Specialty Chemicals and Intermediates
Specialty chemicals are valued for their specific functions rather than their bulk composition. This compound acts as a precursor to a variety of such molecules. The reactivity of the compound allows for its transformation into numerous derivatives through well-established organic reactions.
For instance, the chlorine atoms can be displaced by nucleophiles like hydroxyl or amino groups to create new classes of substituted phenylpropanoic acids. The carboxylic acid moiety itself can be reduced using agents like lithium aluminum hydride to yield the corresponding alcohol, 2,3-dichloro-3-phenylpropanol. These transformations convert the initial building block into specialized intermediates that may possess unique biological activities or material properties, analogous to how related compounds like 2-oxo-3-phenylpropanoic acid are used as precursors for antimicrobial agents. nbinno.comselleckchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | nih.gov |
| Molecular Weight | 219.06 g/mol | nih.gov |
| Boiling Point | 312.1°C at 760 mmHg | |
| Density | 1.392 g/cm³ |
Table 2: Potential Synthetic Transformations
| Reaction Type | Reagents | Potential Product Class | Source |
| Reduction | Lithium aluminum hydride | 2,3-dichloro-3-phenylpropanol | |
| Substitution | Hydroxyl or amino nucleophiles | Substituted phenylpropanoic acids | |
| Oxidation | Oxidizing agents | Carboxylic acids or ketones |
Integration into the Design and Synthesis of Novel Polymeric Materials
The principles of polymer chemistry allow for the incorporation of specialized small molecules as monomers or additives to create materials with tailored properties. The structure of this compound makes it a candidate for such applications.
The presence of a carboxylic acid functional group allows this compound to potentially act as a monomer in condensation polymerization reactions. It could be incorporated into the backbones of polyesters (via reaction with diols) or polyamides (via reaction with diamines). While it may not be a primary monomer for bulk polymer production, it is more likely to be used as a specialty co-monomer or modifier. In this role, it would be introduced in smaller quantities into a polymerization mixture to fine-tune the properties of the final material.
The most significant contribution of incorporating this compound into a polymer would be the introduction of chlorine atoms into the material's structure. Halogenation is a well-known strategy in materials science to impart several desirable properties. These include:
Flame Retardancy: Chlorine-containing compounds can interfere with the chemistry of combustion, making the resulting polymer less flammable.
Chemical Resistance: The presence of halogens can increase a material's resistance to chemical attack.
Modified Solubility and Thermal Stability: Halogenation alters the polarity and intermolecular interactions of polymer chains, which can change their solubility in various solvents and affect their thermal properties, such as the glass transition temperature and melting point.
By strategically integrating this chlorinated building block, material scientists can design novel polymers with enhanced performance characteristics for specialized applications.
Contribution to Fundamental Understanding of Reaction Mechanisms and Organic Transformations
The study of this compound has provided valuable insights into the fundamental principles of reaction mechanisms and organic transformations. Its specific structure, featuring two chiral centers and reactive chlorine atoms on a phenyl-substituted propanoic acid backbone, makes it an excellent model substrate for investigating the stereochemical and electronic factors that govern reaction pathways.
Elucidation of Elimination Reaction Mechanisms
The dehydrochlorination of this compound serves as a classic example for understanding the competition between different elimination pathways, primarily the E1 (unimolecular) and E2 (bimolecular) mechanisms. The stereochemistry of the starting material, specifically its diastereomeric form (erythro or threo), plays a crucial role in determining the reaction's course and the resulting products.
The E2 mechanism is known to favor an anti-periplanar arrangement of the proton being abstracted and the leaving group. This stereochemical requirement means that the rate of elimination can differ significantly between the erythro and threo diastereomers. For instance, in the threo isomer, the hydrogen and chlorine atoms can more readily adopt an anti-periplanar conformation, facilitating a concerted E2 elimination. In contrast, the erythro isomer may undergo E2 elimination at a slower rate or may favor an alternative mechanism, such as E1, which proceeds through a carbocation intermediate and does not have a strict stereochemical requirement for the initial step.
The hydrolysis of this compound has been observed to yield products of both elimination and decarboxylation, further highlighting the compound's utility in studying competing reaction pathways. The initial hydrolysis can lead to the formation of chlorohydrins, which can then undergo further reactions. wikipedia.org
Influence of Stereochemistry on Reaction Outcomes
Research on the chlorination of cinnamic acid to produce this compound has demonstrated the formation of both erythro and threo diastereomers. wikipedia.org The subsequent reactions of these separated diastereomers provide a clear illustration of how the spatial arrangement of atoms influences reaction outcomes.
For example, the base-induced elimination of HCl from the erythro and threo isomers can lead to the formation of different geometric isomers of the resulting cinnamic acid derivative. This stereospecificity is a direct consequence of the preferred transition state geometries for the elimination reaction.
The following table summarizes the expected major products from the E2 elimination of the diastereomers of this compound, assuming an anti-periplanar transition state.
| Starting Diastereomer | Key Conformation for E2 Elimination | Major Elimination Product |
| erythro-2,3-dichloro-3-phenylpropanoic acid | Staggered conformation with H and Cl anti-periplanar | (E)-2-chloro-3-phenylpropenoic acid |
| threo-2,3-dichloro-3-phenylpropanoic acid | Staggered conformation with H and Cl anti-periplanar | (Z)-2-chloro-3-phenylpropenoic acid |
This table is based on the principles of stereospecific E2 elimination reactions.
Role of Substituents in Mechanistic Pathways
The phenyl and carboxyl groups in this compound exert significant electronic and steric effects that influence the reaction mechanism. The phenyl group can stabilize developing positive charge on the adjacent carbon atom, potentially favoring an E1 mechanism or a carbocation-like transition state in an E2 reaction.
The electron-withdrawing nature of the carboxyl group can affect the acidity of the α-proton, influencing its removal in an E2 reaction. The participation of the carboxyl group in intramolecular reactions, such as the formation of lactones or other cyclic intermediates, can also steer the reaction towards specific pathways. While detailed kinetic studies on this specific compound are not widely available in the literature, the principles derived from its reactivity contribute to the broader understanding of how functional groups direct the course of organic transformations.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,3-Dichloro-3-phenylpropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation followed by halogenation. Optimization includes controlling temperature (0–5°C for halogenation to avoid side reactions) and using anhydrous solvents (e.g., dichloromethane) to enhance yield. Catalytic amounts of Lewis acids like AlCl₃ improve electrophilic substitution efficiency . Purity can be monitored via thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (3:1).
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of dichlorophenyl protons (δ 7.2–7.5 ppm) and the propanoic acid backbone (δ 2.8–3.2 ppm for CH₂ groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>97%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 249.0 [M+H]⁺ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent carriers). Standardization steps include:
- Using validated protocols (e.g., OECD guidelines for cytotoxicity assays).
- Controlling for stereochemical purity, as enantiomers may exhibit divergent activities .
- Cross-referencing with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to confirm mechanistic hypotheses .
Q. What strategies are employed to assess environmental persistence and degradation pathways?
- Methodological Answer :
- Environmental Fate Studies : Use LC-MS/MS to detect degradation products in simulated aquatic systems (pH 7.4, 25°C). Hydrolysis half-life can be calculated under UV light exposure .
- Microcosm Experiments : Soil samples spiked with the compound are analyzed for microbial degradation using 16S rRNA sequencing to identify degradative taxa .
- QSAR Modeling : Predict biodegradability based on electronic parameters (e.g., logP, Hammett constants) .
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing chlorine atoms enhance electrophilicity of the carbonyl group. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a 15% increase in reaction rate compared to non-chlorinated analogs. Kinetic studies under varying pH (4–10) reveal optimal nucleophilic attack at pH 8.5, where the carboxylate anion is stabilized .
Q. What role does stereochemistry play in the compound’s interactions with biological targets?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) and X-ray crystallography of protein-ligand complexes reveal that the (R)-enantiomer binds 10× more strongly to γ-aminobutyric acid (GABA) transporters than the (S)-form. Molecular docking (AutoDock Vina) identifies hydrophobic interactions with Phe296 and hydrogen bonding with Asp451 residues .
Data Interpretation and Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Cross-validate with computational chemistry tools (e.g., ACD/Labs NMR Predictor) to compare experimental vs. theoretical shifts.
- Use deuterated solvents consistently (e.g., DMSO-d₆ for carboxyl proton observation) .
- Replicate experiments under standardized conditions to rule out solvent or temperature artifacts .
Environmental and Regulatory Considerations
Q. What are the implications of ECHA’s SVHC classification for handling this compound in lab settings?
- Methodological Answer :
- Follow REACH guidelines for storage (airtight containers, −20°C) and disposal (incineration with alkali scrubbers).
- Conduct occupational exposure monitoring via personal air samplers (NIOSH Method 2552) and report findings under 29 CFR 1910.1020 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
